molecular formula C6H2BrClIN3 B6220661 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine CAS No. 2758001-26-0

2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine

Cat. No.: B6220661
CAS No.: 2758001-26-0
M. Wt: 358.4
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Description

2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine is a heterocyclic compound that contains bromine, chlorine, and iodine atoms attached to a pyrazolo[1,5-a]pyrazine core

Properties

CAS No.

2758001-26-0

Molecular Formula

C6H2BrClIN3

Molecular Weight

358.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of pyrazolo[1,5-a]pyrazine derivatives. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient halogenation and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds .

Scientific Research Applications

2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include protein kinases and other signaling molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chloro-3-iodopyrazine
  • 2-bromo-4-chloro-3-iodopyrimidine
  • 2-bromo-4-chloro-3-iodoquinoline

Uniqueness

2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine is unique due to its specific arrangement of halogen atoms on the pyrazolo[1,5-a]pyrazine core. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

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